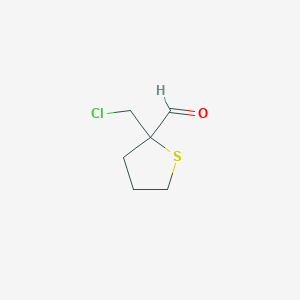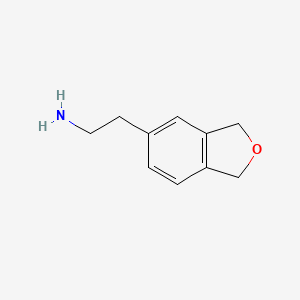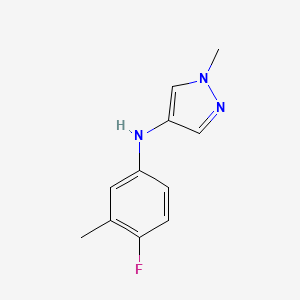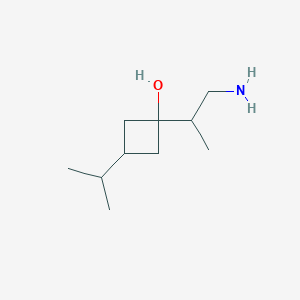![molecular formula C14H14BrN B13246099 2-[3-(3-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13246099.png)
2-[3-(3-Bromophenyl)phenyl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Bromophenyl)phenyl]ethan-1-amine typically involves the bromination of phenethylamine. One common method is the reaction of phenethylamine with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-[3-(3-Bromophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenethylamine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzophenone.
Reduction: Formation of phenethylamine.
Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.
科学的研究の応用
2-[3-(3-Bromophenyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 2-[3-(3-Bromophenyl)phenyl]ethan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Phenethylamine: The parent compound without the bromine substitution.
4-Bromophenethylamine: A similar compound with the bromine atom at the para position.
3-Chlorophenethylamine: A related compound with a chlorine atom instead of bromine.
Uniqueness
2-[3-(3-Bromophenyl)phenyl]ethan-1-amine is unique due to the specific position of the bromine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .
特性
分子式 |
C14H14BrN |
|---|---|
分子量 |
276.17 g/mol |
IUPAC名 |
2-[3-(3-bromophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14BrN/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10H,7-8,16H2 |
InChIキー |
GEEIFEGBNXXOGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


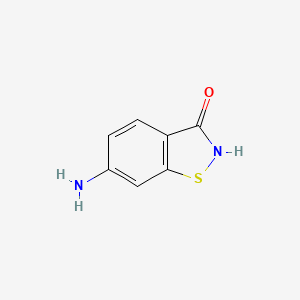
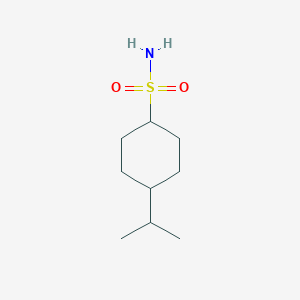
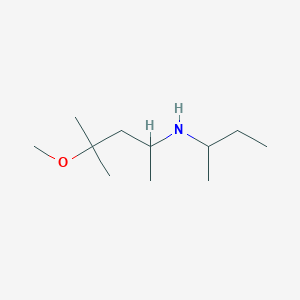
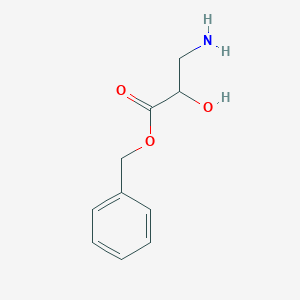
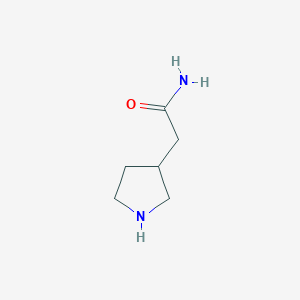
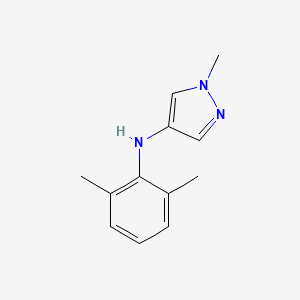
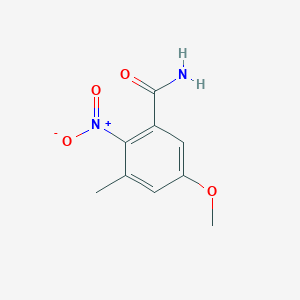
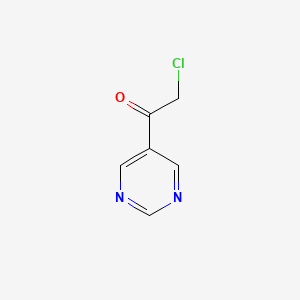
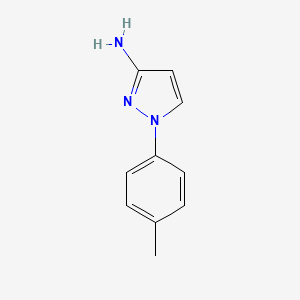
![2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine](/img/structure/B13246072.png)
